Ac-ICV(5MeW)QDWGAHRCT-NH2
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Overview
Description
Ac-ICV(5MeW)QDWGAHRCT-NH2 is a synthetic peptide compound known for its potential therapeutic applications. It is a modified analog of compstatin, a peptide that inhibits the complement system by binding to the central component C3 and its fragments C3b and C3c . This compound has been studied for its ability to modulate immune responses and has shown promise in various experimental models.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-ICV(5MeW)QDWGAHRCT-NH2 involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid being coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure high efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired purity levels required for therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Ac-ICV(5MeW)QDWGAHRCT-NH2 primarily undergoes substitution reactions during its synthesis. The peptide bonds are formed through nucleophilic substitution, where the amino group of one amino acid attacks the carbonyl carbon of another, facilitated by coupling reagents .
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin
Deprotection Reagents: Piperidine for removing protecting groups from amino acids
Major Products: The major product of these reactions is the fully assembled and deprotected peptide this compound. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating the complement system, which is part of the immune response.
Industry: Potential applications in the development of new drugs targeting the complement system.
Mechanism of Action
Ac-ICV(5MeW)QDWGAHRCT-NH2 exerts its effects by binding to the central component C3 of the complement system. This binding inhibits the activation of C3 and its fragments C3b and C3c, thereby preventing the downstream effects of complement activation. The inhibition of the complement system helps modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
- Ac-ICV(5fW)QDWGAHRCT-NH2
- Ac-ICVWQD(5fW)GAHRCT-NH2
- Ac-ICVWQDWGAHRCT-NH2
- Ac-I[CV(1Nal)QDWGAHRC]T
- Ac-I[CV(2Igl)QDWGAHRC]T
Comparison: Ac-ICV(5MeW)QDWGAHRCT-NH2 is unique due to the presence of the 5-methyltryptophan (5MeW) residue, which enhances its binding affinity and inhibitory potency compared to other analogs. This modification results in a more stable complex with C3, making it a more effective inhibitor of the complement system .
Properties
Molecular Formula |
C71H103N21O18S2 |
---|---|
Molecular Weight |
1602.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[(2S)-1,5-dihydroxy-1-[(2S)-1-hydroxy-1-[(2S)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(5-methyl-1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid |
InChI |
InChI=1S/C71H103N21O18S2/c1-9-35(5)58(70(109)110-8)92-67(106)52(31-112)90-69(108)57(33(2)3)91-65(104)48(23-39-27-79-44-17-16-34(4)21-42(39)44)86-61(100)46(18-19-53(72)94)85-64(103)50(25-55(96)97)88-63(102)47(22-38-26-78-43-14-11-10-13-41(38)43)83-54(95)29-80-59(98)36(6)82-62(101)49(24-40-28-76-32-81-40)87-60(99)45(15-12-20-77-71(74)75)84-66(105)51(30-111)89-68(107)56(73)37(7)93/h10-11,13-14,16-17,21,26-28,32-33,35-37,45-52,56-58,78-79,93,111-112H,9,12,15,18-20,22-25,29-31,73H2,1-8H3,(H2,72,94)(H,76,81)(H,80,98)(H,82,101)(H,83,95)(H,84,105)(H,85,103)(H,86,100)(H,87,99)(H,88,102)(H,89,107)(H,90,108)(H,91,104)(H,92,106)(H,96,97)(H4,74,75,77)/t35?,36-,37+,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1 |
InChI Key |
BZCORVKMPCMYEF-LXVAIGNUSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)OC)N=C([C@H](CS)N=C([C@H](C(C)C)N=C([C@H](CC1=CNC2=C1C=C(C=C2)C)N=C([C@H](CCC(=N)O)N=C([C@H](CC(=O)O)N=C([C@H](CC3=CNC4=CC=CC=C43)N=C(CN=C([C@H](C)N=C([C@H](CC5=CN=CN5)N=C([C@H](CCCNC(=N)N)N=C([C@H](CS)N=C([C@H]([C@@H](C)O)N)O)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCC(C)C(C(=O)OC)N=C(C(CS)N=C(C(C(C)C)N=C(C(CC1=CNC2=C1C=C(C=C2)C)N=C(C(CCC(=N)O)N=C(C(CC(=O)O)N=C(C(CC3=CNC4=CC=CC=C43)N=C(CN=C(C(C)N=C(C(CC5=CN=CN5)N=C(C(CCCNC(=N)N)N=C(C(CS)N=C(C(C(C)O)N)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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